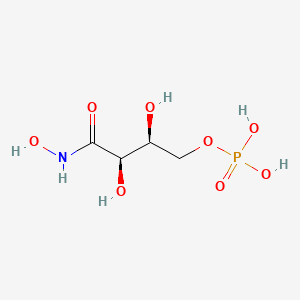
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- is a complex organic compound with significant biochemical and industrial relevance. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phosphonooxy group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- typically involves multi-step organic reactions. The process begins with the preparation of the butanamide backbone, followed by the introduction of hydroxyl groups at specific positions. The final step involves the addition of the phosphonooxy group under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of catalysts and specific reaction temperatures and pressures to facilitate the desired chemical transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The phosphonooxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols.
Applications De Recherche Scientifique
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various chemicals and materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and phosphonooxy groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved often include phosphorylation and dephosphorylation processes, which are essential in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3R)-: A stereoisomer with different spatial arrangement of atoms.
Butanamide, N,2,3-dihydroxy-4-(phosphonooxy)-: Lacks one hydroxyl group compared to the target compound.
Butanamide, N,2,3-trihydroxy-4-(sulfonooxy)-: Contains a sulfonooxy group instead of a phosphonooxy group.
Uniqueness
The uniqueness of Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- lies in its specific stereochemistry and the presence of both hydroxyl and phosphonooxy groups. This combination of functional groups and stereochemistry makes it particularly valuable in biochemical research and industrial applications, where precise molecular interactions are crucial.
Propriétés
Numéro CAS |
628339-03-7 |
|---|---|
Formule moléculaire |
C4H10NO8P |
Poids moléculaire |
231.10 g/mol |
Nom IUPAC |
[(2S,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H10NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-3,6-7,9H,1H2,(H,5,8)(H2,10,11,12)/t2-,3+/m0/s1 |
Clé InChI |
JJQQOJRGUHNREK-STHAYSLISA-N |
SMILES isomérique |
C([C@@H]([C@H](C(=O)NO)O)O)OP(=O)(O)O |
SMILES canonique |
C(C(C(C(=O)NO)O)O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


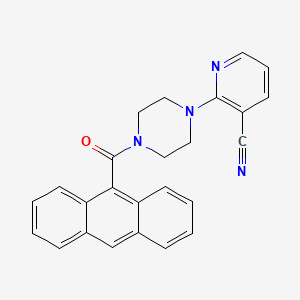
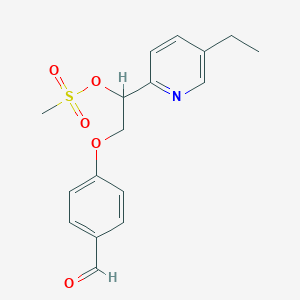

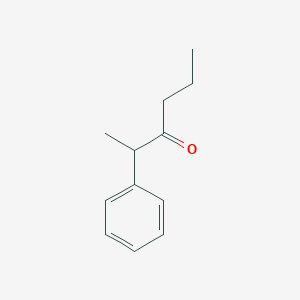
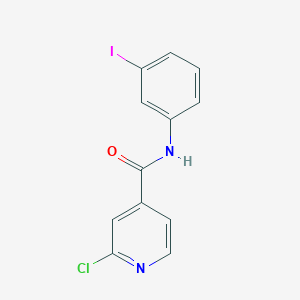
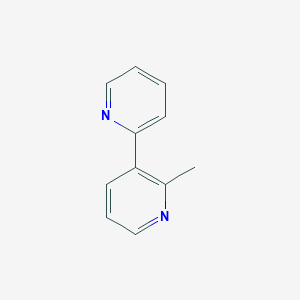
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)

![6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15168699.png)

![N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide](/img/structure/B15168722.png)

